7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one
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Overview
Description
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one is a complex heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of a thiophene ring fused with a naphthopyran core imparts unique chemical and physical properties to this compound.
Preparation Methods
The synthesis of 7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one typically involves multi-step reactions starting from readily available precursors. One common method involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the tricyclic naphthopyran-thiophene structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.
Scientific Research Applications
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Due to its unique structure, it is being investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases or modulate ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridines: These compounds share a similar thiophene-pyridine core and exhibit diverse biological activities, including anticancer and antiviral properties.
Naphthopyrans: These compounds are known for their photochromic properties and are used in applications such as photochromic lenses.
Thiophene derivatives: These compounds are widely used in material science and medicinal chemistry due to their unique electronic properties.
Properties
Molecular Formula |
C16H10O2S |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
12-methyl-15-oxa-17-thiatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12-heptaen-14-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-16-14(9)12-7-6-10-4-2-3-5-11(10)15(12)19-16/h2-8H,1H3 |
InChI Key |
ACQIEZDFNDOOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(S2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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